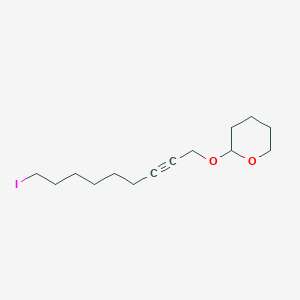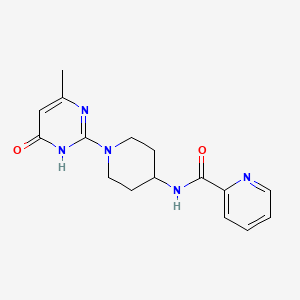
2-(4-Chlorophenyl)-4-(piperidin-4-yl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-4-(piperidin-4-yl)thiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a thiazole derivative that contains a piperidine moiety and a chlorophenyl group. It has been studied extensively for its biological activity, mechanism of action, and potential therapeutic uses.
科学的研究の応用
Disposition and Metabolism
Studies on compounds with similar structures, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), an orexin 1 and 2 receptor antagonist, have been conducted to understand their disposition and metabolism in humans. Such research is critical for developing new drugs for treating insomnia. The elimination pathways, half-life, and principal metabolites of these compounds are thoroughly examined to ensure efficacy and safety in clinical applications (Renzulli et al., 2011).
Antimycotic Efficacy
Related compounds, specifically 7-chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl) ethoxy-methyl]benzo[b]thiophene (sertaconazole), have been explored for their antimycotic properties. Clinical trials have demonstrated their efficacy in treating conditions such as Pityriasis versicolor and cutaneous dermatophytosis, highlighting the potential for related thiazole compounds in antifungal applications. These studies reveal excellent efficacy and safety profiles, suggesting that derivatives of thiazole can be important in topical therapy for fungal diseases (Nasarre et al., 1992; Pedragosa et al., 1992).
Tumor Treatment and Hypoxia
Investigations into 2-nitroimidazole derivatives, like 1-[(2-hydroxy-3-piperidinyl)propyl]-2-nitroimidazole hydrochloride (pimonidazole), have been conducted to understand their role in identifying hypoxia in tumor tissues. This research aids in the prediction of treatment outcomes in cancers, such as head and neck cancer, by correlating tumor hypoxia levels with the effectiveness of hypoxia-modifying treatments (Kaanders et al., 2002).
Drug-induced Parkinsonism
Compounds with structural similarities to the query compound have been implicated in studies exploring the etiology of drug-induced parkinsonism. Specifically, 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), a neurotoxin that produces parkinsonian symptoms in humans, has been the subject of research to understand its mechanism and potential for inducing Parkinson's disease. This highlights the importance of studying the neurological effects and risks associated with similar compounds (Langston et al., 1983).
Mitochondrial Biogenesis
Research on thiazolidinediones, such as pioglitazone, has shown their ability to induce mitochondrial biogenesis in human subcutaneous adipose tissue. This property is instrumental in improving insulin sensitivity in diabetic patients by enhancing the uptake and metabolism of free fatty acids. The activation of genes involved in mitochondrial biogenesis and fatty acid oxidation pathways points to the potential of related compounds in metabolic disease treatment (Bogacka et al., 2005).
特性
IUPAC Name |
2-(4-chlorophenyl)-4-piperidin-4-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2S/c15-12-3-1-11(2-4-12)14-17-13(9-18-14)10-5-7-16-8-6-10/h1-4,9-10,16H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIZHHWLJUWJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4-(piperidin-4-yl)thiazole | |
CAS RN |
2137561-27-2 |
Source


|
| Record name | 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-(((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2986451.png)



![4-propyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2986457.png)

![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]prop-2-enamide](/img/structure/B2986459.png)
![4-acetyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2986461.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2986466.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide](/img/structure/B2986467.png)


![2-Methyl-3-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2986472.png)